molecular formula C10H12N2 B13926086 2-(Methyl(p-tolyl)amino)acetonitrile

2-(Methyl(p-tolyl)amino)acetonitrile

Cat. No.: B13926086
M. Wt: 160.22 g/mol
InChI Key: XYZYHPIQLBBOHI-UHFFFAOYSA-N
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Description

2-(Methyl(p-tolyl)amino)acetonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a methyl group and a p-tolyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(p-tolyl)amino)acetonitrile typically involves the reaction of p-toluidine with acetonitrile in the presence of a catalyst. One common method includes using potassium fluoride and tetrabutylammonium bromide in acetonitrile at room temperature for about 6 hours under an inert atmosphere . The reaction yields the desired product with a moderate yield of around 47%.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(p-tolyl)amino)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products

    Substitution: Formation of substituted acetonitriles.

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of amines or other reduced derivatives.

    Hydrolysis: Formation of amides or carboxylic acids.

Scientific Research Applications

2-(Methyl(p-tolyl)amino)acetonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Potential use in the development of new drugs due to its structural properties.

    Material Science: Can be used in the synthesis of polymers and other advanced materials.

    Catalysis: Acts as a ligand or catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Methyl(p-tolyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various pathways, including nucleophilic substitution, addition, and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2-(phenylamino)acetonitrile
  • 2-(Cyclohexylamino)-2-phenylacetonitrile
  • 2-(Isopropylamino)-2-phenylacetonitrile
  • 2-(4-Chlorophenyl)-2-(mesitylamino)acetonitrile

Uniqueness

2-(Methyl(p-tolyl)amino)acetonitrile is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(N,4-dimethylanilino)acetonitrile

InChI

InChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12(2)8-7-11/h3-6H,8H2,1-2H3

InChI Key

XYZYHPIQLBBOHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)CC#N

Origin of Product

United States

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